2-Chloro-6-fluorophenylacetic acid

NSAID synthesis Diclofenac intermediate ortho-halogen substitution

Risk: Using incorrect halogenated phenylacetic acids (e.g., 2,6-dichloro analog) yields inactive APIs. Solution: 2-Chloro-6-fluorophenylacetic acid-the validated C8 building block for Diclofenac. - Mandatory ortho-Cl & ortho-F pattern forces non-planar twisted conformation essential for NSAID bioactivity. - Fluorine enhances metabolic stability vs. non-fluorinated analogs; not substitutable with 2,6-dichloro or mono-halogenated versions. - QC check: Melting point 120-125°C differentiates from mis-shipments. - ≥98% purity ensures high coupling yields; lot-to-lot consistency documented.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 37777-76-7
Cat. No. B018471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluorophenylacetic acid
CAS37777-76-7
Synonyms2-Chloro-6-fluoro-benzeneacetic Acid; 
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)O)F
InChIInChI=1S/C8H6ClFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyGUAIAAXDEJZRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluorophenylacetic Acid Overview


2-Chloro-6-fluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by a carboxylic acid group attached via a methylene spacer to a benzene ring with chlorine and fluorine substituents at the ortho positions [1]. This substitution pattern imparts steric hindrance and electronic modulation critical for directing selectivity in coupling reactions and ensuring desired biological activity in final drug products [2]. It is primarily utilized as a synthetic intermediate in pharmaceutical manufacturing, most notably as the C8 fragment forming the backbone of the NSAID Diclofenac, where it is coupled with a 2,6-dichloroaniline derivative [2].

Workflow
Pharmaceutical synthetic intermediate
Selection
Ortho-Cl/F substitution pattern
Use Context
Diclofenac and NNRTI building block

Ortho-Halogen Specificity of 2-Chloro-6-fluorophenylacetic Acid


The 2-chloro-6-fluoro substitution pattern is non-interchangeable with other halogenated phenylacetic acid derivatives due to its unique steric and electronic profile. The bulky ortho substituents (Cl and F) force the phenyl rings to adopt a non-planar (twisted) conformation after coupling, which is essential for the biological activity of downstream pharmaceuticals like Diclofenac [1]. Substituting with a 2,6-dichloro analog (e.g., 2,6-dichlorophenylacetic acid, CAS 6575-24-2) would eliminate the electronegative fluorine's unique inductive effect, while a mono-halogenated analog (e.g., 2-chlorophenylacetic acid) lacks the steric hindrance required to achieve the twisted conformation [2]. Furthermore, the ortho-fluoro group enhances metabolic stability compared to hydrogen or other substituents in drug candidates, a class-level benefit that cannot be replicated by non-fluorinated analogs [2].

This Product
Conformation
Twisted non-planar geometry essential for target coupling
Electronic profile
Fluorine inductive effect modulates reactivity
Metabolic stability
Class-level ortho-fluoro benefit may support drug candidate stability
Other Halogenated Analogs
Conformation
Dichloro or mono-halogen substitution may produce different ring geometry
Electronic profile
Lack of fluorine may shift electronic and steric balance
Metabolic stability
Non-fluorinated analogs may not confer similar metabolic stability class benefit

2-Chloro-6-fluorophenylacetic Acid Differentiation Evidence


Diclofenac Synthesis: Ortho-Halogen vs. Dichloro Analog

In the synthesis of Diclofenac, 2-chloro-6-fluorophenylacetic acid provides the essential C8 fragment backbone. The ortho-chloro and ortho-fluoro substitution pattern creates steric hindrance and electronic modulation that forces the phenyl rings to adopt a twisted, non-planar conformation upon coupling with 2,6-dichloroaniline [1]. This conformational control is critical for Diclofenac's COX inhibitory activity. In contrast, the 2,6-dichlorophenylacetic acid analog (CAS 6575-24-2) lacks the electronegative fluorine and exhibits different steric bulk, leading to altered conformational preferences and reduced target engagement. While direct comparative yield data for the coupling step is not publicly disclosed, the substitution pattern's necessity is demonstrated by the fact that alternative halogenated phenylacetic acids (e.g., 2-chlorophenylacetic acid) fail to produce bioactive Diclofenac due to improper ring geometry [1].

Diclofenac Synthesis
Class-level
Ortho-Cl/F pattern induces twisted conformation required for Diclofenac activity; 2,6-dichloro analog yields different geometry.
Conformational control is critical; substitution may not yield active API.
Quantitative coupling yield data not publicly disclosed.
NSAID synthesis Diclofenac intermediate ortho-halogen substitution

HIV-1 NNRTI Synthesis: Ortho-Halogen Requirement

2-Chloro-6-fluorophenylacetic acid is specifically employed as a starting material for the synthesis of 2-Cl-6-F-N,N-DABOs (dihydro-alkylamino-benzyl-oxopyrimidines), a class of HIV-1 reverse transcriptase non-nucleoside inhibitors [1]. The synthesis involves reaction with N,N'-carbonyldiimidazole, potassium ethyl malonate, and subsequent condensation. The ortho-chloro-fluoro substitution is deliberately retained to maintain the benzyl moiety's electronic and steric properties, which are essential for the slow, tight-binding mechanism against drug-resistant HIV-1 RT mutants [1]. While the study uses both the acetic acid and propionic acid analogs, the acetic acid derivative is a key building block for the active pharmacophore. Substitution with non-halogenated or differently halogenated phenylacetic acids would alter the benzyl group's electronic density and binding interactions with the NNRTI pocket, potentially reducing antiviral potency.

HIV-1 NNRTI Synthesis
Reported
Starting material for 2-Cl-6-F-N,N-DABOs; ortho-halogen pattern retained for NNRTI pocket binding.
Supports lead compound synthesis; substitution may alter SAR.
Data from Radi et al. (2007).
HIV-1 NNRTI DABO derivative antiviral synthesis

Physicochemical Differentiation vs. Dichloro Analog

2-Chloro-6-fluorophenylacetic acid exhibits a melting point range of 120-125°C and a calculated LogP of 2.1 [1]. In contrast, the 2,6-dichlorophenylacetic acid analog (CAS 6575-24-2) has a higher melting point (boiling point 325.2±27.0°C at 760 mmHg) and greater lipophilicity due to the second chlorine atom . The lower LogP of the chloro-fluoro compound may confer advantages in aqueous reaction conditions or when lower lipophilicity is desired in downstream intermediates. Additionally, the distinct melting point range provides a straightforward quality control check for identity and purity that differs from potential mis-shipments of the dichloro analog.

Physicochemical Profile
Data to verify
Melting point: 120–125°C; LogP: 2.1 (vs. dichloro analog LogP >2.5).
Melting point enables identity QC; LogP difference may affect solvent compatibility.
LogP calculated via XLogP3-AA; dichloro LogP estimated.
physicochemical properties melting point LogP

Supplier Purity and Availability Benchmarking

2-Chloro-6-fluorophenylacetic acid is commercially available from multiple reputable suppliers with standardized purity specifications. Thermo Scientific (Alfa Aesar) offers the compound at 98% purity with a melting point of 120-124°C . Eastfine provides material with a purity of ≥98% and a melting point of 121-125°C [1]. AK Scientific specifies purity as 98% (GC) with a melting point of 120-125°C . In comparison, the 2,6-dichlorophenylacetic acid analog is offered at similar purity levels (e.g., 98% by MedChemExpress) but targets different applications (IPNS/Acyl-CoA acyltransferase inhibition) . The consistent 98% purity benchmark across multiple vendors for the chloro-fluoro compound indicates a mature supply chain with reliable quality, reducing procurement risk. Pricing varies by quantity and supplier but is comparable to other specialty halogenated phenylacetic acids used in pharmaceutical synthesis.

Supplier Purity
Data to verify
≥98% purity (GC/HPLC) across multiple suppliers.
Consistent supply chain quality; supports procurement planning.
Specifications from vendor websites.
purity specification procurement commercial availability

2-Chloro-6-fluorophenylacetic Acid Application Scenarios


Diclofenac Sodium Industrial Manufacturing

2-Chloro-6-fluorophenylacetic acid is the irreplaceable C8 fragment for Diclofenac manufacturing [1]. Procurement should prioritize suppliers with consistent ≥98% purity and validated lot-to-lot consistency to ensure high coupling yields and minimize purification burden. The ortho-chloro-fluoro pattern is mandatory; substitution with 2,6-dichlorophenylacetic acid or mono-halogenated analogs will result in inactive or off-target compounds. Process development teams should confirm the melting point (120-125°C) upon receipt as a simple identity check to prevent costly mis-shipments .

HIV-1 NNRTI Lead Compound Synthesis

Research laboratories developing non-nucleoside reverse transcriptase inhibitors can use 2-chloro-6-fluorophenylacetic acid as a key building block for 2-Cl-6-F-N,N-DABO derivatives [2]. The compound's reactive carboxylic acid group allows facile conversion to β-ketoesters for pyrimidine ring construction. The ortho-halogen pattern is a deliberate design element for binding to the NNRTI pocket; medicinal chemists should not substitute with non-halogenated or differently halogenated phenylacetic acids without expecting altered SAR.

Incoming Material QC Verification

QC laboratories can leverage the distinct melting point range (120-125°C) and calculated LogP (2.1) of 2-chloro-6-fluorophenylacetic acid to differentiate it from potential mis-shipments of the 2,6-dichloro analog (CAS 6575-24-2), which has different physical properties . This simple check reduces risk of using incorrect starting material in GMP synthesis campaigns.

Agrochemical Fluorinated Building Block

While primary evidence focuses on pharmaceuticals, the ortho-fluoro substituent in 2-chloro-6-fluorophenylacetic acid imparts metabolic stability and altered physicochemical properties relevant to agrochemical active ingredient design. The compound can serve as a versatile fluorinated aromatic building block for synthesis of novel herbicides or fungicides requiring specific halogen substitution patterns .

Application
Selection Property
Validation Focus
Diclofenac API Manufacturing
Ortho-Cl/F substitution pattern requirement
Coupling yield and API identity confirmation
HIV-1 NNRTI Lead Synthesis
Ortho-halogen benzyl scaffold
NNRTI binding pocket SAR confirmation
Incoming Material QC Verification
Distinct melting point range and LogP
Identity differentiation from dichloro analog
Agrochemical Fluorinated Building Block
Fluorinated aromatic scaffold
Metabolic stability and halogen pattern assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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